molecular formula C14H10Br2Cl2O2S B15061069 1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene

1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene

Cat. No.: B15061069
M. Wt: 473.0 g/mol
InChI Key: NWCGGUSETNQCFA-UHFFFAOYSA-N
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Description

1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and sulfonyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene typically involves multiple steps. One common method starts with the bromination of benzene to form bromobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the chloromethyl group. The sulfonylation step involves the reaction of the intermediate with a sulfonyl chloride reagent under acidic conditions. Finally, the compound is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include sulfonic acids and other oxidized compounds.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the sulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the sulfonyl group.

    4-Bromophenylsulfonyl chloride: Contains the sulfonyl group but lacks the chloromethyl group.

    1-Bromo-4-(chloromethyl)benzene: Similar structure but lacks the sulfonyl group.

Uniqueness

1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene is unique due to the presence of both sulfonyl and chloromethyl groups, which provide distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C14H10Br2Cl2O2S

Molecular Weight

473.0 g/mol

IUPAC Name

1-bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene

InChI

InChI=1S/C14H10Br2Cl2O2S/c15-11-5-1-9(2-6-11)13(17)21(19,20)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H

InChI Key

NWCGGUSETNQCFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(S(=O)(=O)C(C2=CC=C(C=C2)Br)Cl)Cl)Br

Origin of Product

United States

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